5-(Phenylthio)thiophene-2-sulfonamide

Organic synthesis Cross-coupling Building block

5-(Phenylthio)thiophene-2-sulfonamide (CAS 63031-79-8) is a differentiated thiophene-sulfonamide building block featuring a 5-phenylthio substituent. Unlike 5-halo or unsubstituted analogs, its oxidizable thioether linkage serves as a latent functional handle for late-stage diversification into sulfoxide and sulfone derivatives, with distinct thermal behavior (mp 88–91°C vs. ~140°C for 5-bromo analog). The sulfonamide zinc-binding group paired with the thioether sulfur enables unique dual-sulfur metal-coordination profiles for metalloenzyme inhibitor screening. Available in 95–98% purity with cold-chain storage, this compound is an efficient single starting material for oxidation-state SAR exploration.

Molecular Formula C10H9NO2S3
Molecular Weight 271.4 g/mol
CAS No. 63031-79-8
Cat. No. B1607543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenylthio)thiophene-2-sulfonamide
CAS63031-79-8
Molecular FormulaC10H9NO2S3
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(S2)S(=O)(=O)N
InChIInChI=1S/C10H9NO2S3/c11-16(12,13)10-7-6-9(15-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
InChIKeyBVPMOQRPWXKBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Phenylthio)thiophene-2-sulfonamide (CAS 63031-79-8) Product Profile and Chemical Identity for Scientific Procurement


5-(Phenylthio)thiophene-2-sulfonamide (CAS 63031-79-8) is a thiophene-based sulfonamide derivative bearing a phenylthio substituent at the 5-position of the thiophene ring . The compound has a molecular formula of C10H9NO2S3 and a molecular weight of 271.38 g/mol . The sulfonamide moiety is an established zinc-binding pharmacophore found in carbonic anhydrase inhibitors [1], while the 5-phenylthio group confers distinct electronic and steric properties that differentiate this compound from more common halogen-substituted analogs. This compound is commercially available as a research reagent and synthetic intermediate with reported purities ranging from 95% to 98% across multiple suppliers .

Why Generic Substitution of 5-(Phenylthio)thiophene-2-sulfonamide with Common Analogs Fails in Synthesis and Screening


The 5-phenylthio substituent in this compound cannot be simply replaced with halogenated or unsubstituted thiophene sulfonamide analogs without fundamentally altering both synthetic utility and potential biological recognition. The phenylthio group serves as a modular handle for further functionalization—including oxidation to the corresponding sulfoxide or sulfone [1]—that is absent in 5-bromo or 5-unsubstituted analogs. Moreover, the sulfur atom in the phenylthio linkage introduces distinct electron-donating character and conformational flexibility compared to direct aryl-aryl linkages [2]. These structural differences translate into measurable variations in physicochemical properties (e.g., melting point 88–91°C versus 138–142°C for the 5-bromo analog) , which directly impact handling, purification, and formulation considerations. The evidence below quantifies precisely where this compound diverges from its closest comparators.

Quantitative Comparative Evidence for 5-(Phenylthio)thiophene-2-sulfonamide (CAS 63031-79-8) Versus Closest Analogs


Synthetic Route Differentiation: 5-(Phenylthio)thiophene-2-sulfonamide as a Direct Product from 5-Bromothiophene-2-sulfonamide

5-(Phenylthio)thiophene-2-sulfonamide is explicitly designated as a target synthetic product that can be generated from the common precursor 5-bromothiophene-2-sulfonamide . This establishes a direct synthetic lineage: the 5-bromo analog serves as a precursor, while the 5-phenylthio compound represents a downstream functionalized derivative. A reported synthetic procedure yields 5-(phenylthio)thiophene-2-sulfonamide in 50.7% yield using sodium hydroxide in N,N-dimethylformamide with heating for 4 hours .

Organic synthesis Cross-coupling Building block

Melting Point Differentiation: 5-(Phenylthio)thiophene-2-sulfonamide Exhibits Substantially Lower Melting Point Than 5-Bromo Analog

The melting point of 5-(phenylthio)thiophene-2-sulfonamide is consistently reported as 88–91°C [1]. In contrast, the closest halogen-substituted analog, 5-bromothiophene-2-sulfonamide, exhibits a melting point of 138–142°C . This represents a difference of approximately 50°C, a significant divergence in solid-state thermal behavior.

Physicochemical property Solid-state characterization Handling

Supplier Purity Gradients: 5-(Phenylthio)thiophene-2-sulfonamide Available in Multiple Specified Purity Tiers (95%, 97%, 98%)

Multiple reputable suppliers offer 5-(phenylthio)thiophene-2-sulfonamide at distinct purity specifications: AKSci specifies a minimum purity of 95% , ChemScene and ChemBase offer 97% purity [1], and MolCore and ChemSrc provide material at ≥98% purity . This tiered availability enables users to select the purity grade appropriate for their specific application requirements and budget constraints.

Chemical procurement Quality control Purity specification

Synthetic Versatility: 5-(Phenylthio)thiophene-2-sulfonamide as a Precursor to Sulfoxide and Sulfone Derivatives via Selective Oxidation

The phenylthio group in 5-(phenylthio)thiophene-2-sulfonamide can undergo selective oxidation to the corresponding sulfoxide or sulfone [1]. This reactivity pathway is fundamentally unavailable to 5-bromo or 5-unsubstituted thiophene sulfonamide analogs. Catalytic oxidation of aryl thiophenes using hydrogen peroxide and ruthenium catalysts has been demonstrated to afford sulfones in high yields and selectivities [1].

Late-stage functionalization Oxidation chemistry Medicinal chemistry

Density and Boiling Point Distinctions: 5-(Phenylthio)thiophene-2-sulfonamide Exhibits Lower Density Than 5-Bromo Analog

5-(Phenylthio)thiophene-2-sulfonamide has a reported density of 1.52 g/cm³ and a boiling point of 494.7°C at 760 mmHg . In contrast, 5-bromothiophene-2-sulfonamide exhibits a predicted density of 1.951 g/cm³ and a predicted boiling point of 386.4°C [1]. The target compound is approximately 22% less dense and boils at a temperature over 100°C higher than the bromo analog.

Physicochemical characterization Material property Process chemistry

Validated Research and Industrial Application Scenarios for 5-(Phenylthio)thiophene-2-sulfonamide (CAS 63031-79-8)


Medicinal Chemistry: Generation of Sulfoxide and Sulfone Derivative Libraries via Controlled Oxidation

5-(Phenylthio)thiophene-2-sulfonamide can be employed as a versatile scaffold in medicinal chemistry campaigns requiring the systematic exploration of oxidation-state SAR [1]. The phenylthio group serves as a latent functional handle that can be selectively oxidized to the corresponding sulfoxide or sulfone using hydrogen peroxide and ruthenium-based catalysts [1]. This late-stage diversification strategy is not accessible with 5-halo or 5-unsubstituted analogs, which lack the oxidizable thioether linkage. Researchers can procure the parent phenylthio compound and generate multiple oxidized derivatives from a single starting material, reducing the number of distinct building blocks required in a screening cascade.

Organic Synthesis: Direct Product Target in Nucleophilic Aromatic Substitution and Cross-Coupling Sequences

As explicitly documented in synthetic protocols, 5-(phenylthio)thiophene-2-sulfonamide is a targeted product that can be synthesized from 5-bromothiophene-2-sulfonamide . The reaction proceeds under heating in DMF with sodium hydroxide, yielding 50.7% of the desired product . This precursor-product relationship positions the compound as a valuable endpoint in methodology development and as a reference standard for validating new synthetic routes to arylthio-substituted heterocyclic sulfonamides. Procurement of authenticated material enables calibration of analytical methods (HPLC, LCMS, NMR) for reaction monitoring and purity assessment.

Analytical and Quality Control: Method Development and Reference Standard for Thiophene Sulfonamide Characterization

With well-defined physicochemical properties including a melting point of 88–91°C, density of 1.52 g/cm³, and boiling point of 494.7°C , 5-(phenylthio)thiophene-2-sulfonamide can serve as a reference material for analytical method development. The compound's distinct thermal behavior (melting point ~50°C lower than the 5-bromo analog) provides a clear differential signal in differential scanning calorimetry (DSC) and melting point apparatus calibration. Commercially available purity tiers ranging from 95% to 98% allow users to select material appropriate for their analytical sensitivity requirements—whether for routine LCMS monitoring (95–97%) or high-resolution structural characterization (98%).

Chemical Biology and Probe Development: Thioether-Containing Scaffold for Metal Coordination Studies

The sulfonamide moiety in 5-(phenylthio)thiophene-2-sulfonamide is a recognized zinc-binding pharmacophore [2], while the adjacent phenylthio group introduces a sulfur atom capable of additional coordination interactions. This dual-sulfur architecture (sulfonamide sulfur plus thioether sulfur) distinguishes the compound from simpler thiophene sulfonamides and may confer unique metal-binding profiles. Researchers investigating metalloenzyme inhibition (e.g., carbonic anhydrases, matrix metalloproteinases) can utilize this compound to probe the contribution of the thioether sulfur to overall binding affinity and selectivity. The availability of multiple purity grades supports both initial screening (95%) and follow-up biophysical characterization (98%).

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